4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide
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Overview
Description
4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that features a bromine atom, two methyl groups, a quinoline moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of 2,5-dimethylaniline followed by sulfonation and subsequent coupling with a quinoline derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethylaniline: Shares the bromine and methyl groups but lacks the quinoline and sulfonamide moieties.
2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide: Similar structure but without the bromine atom.
Uniqueness
4-bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the quinoline and sulfonamide groups provide potential biological activity .
Properties
Molecular Formula |
C17H15BrN2O2S |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-bromo-2,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15BrN2O2S/c1-11-8-17(12(2)7-15(11)18)23(21,22)20-14-9-13-5-3-4-6-16(13)19-10-14/h3-10,20H,1-2H3 |
InChI Key |
WOMZGPYYTISVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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